Norbormid

Übersicht

Beschreibung

Norbormide (Raticate, Shoxin) is a toxic compound used as a rodenticide . It has several mechanisms of action, acting as a vasoconstrictor and calcium channel blocker . It is selectively toxic to rats and has relatively low toxicity to other species, due to a species-specific action of opening the permeability transition pores in rat mitochondria .

Synthesis Analysis

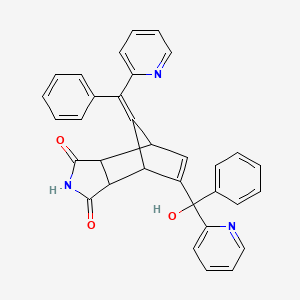

During the synthesis of norbormide, five of the eight possible stereoisomers are formed in a significant amount, namely all the endo stereoisomers and the cis-exo-stereoisomer . Most of the potency of norbormide is due to the trans-endo-threo (LD50 = 0.50 mg/kg (rat)) and the cis-endo-threo isomers (LD50 = 0.15 mg/kg (rat)) .Molecular Structure Analysis

Norbormide is an organic compound with the following systematic name: 5- (α-hydroxy-α-2-pyridylbenzyl)-7- (α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide . The structure consists of a norbornene ring, that is merged with an imide ring opposite to the double bond .Chemical Reactions Analysis

The mechanism for the vasoconstrictor effect is predicted to be mediated by the modulation of calcium influx . This influx of calcium can lead to contraction in the myocytes . Probably the influx of calcium is mediated by the phospholipase C (PLC)-coupled receptors, in rat peripheral artery myocytes .Physical and Chemical Properties Analysis

Norbormide is a colorless to off-white crystalline powder . It has a molecular formula of C33H25N3O3 and a molar mass of 511.570 .Wissenschaftliche Forschungsanwendungen

Rattus-selektiver Toxikant

Norbormid (NRB) ist ein Rattus-selektiver Toxikant . Es wurde 1964 entdeckt und als umweltfreundliches Rodentizid vermarktet, das für Nicht-Rattus-Arten unschädlich war . Die tödliche Wirkung von NRB bei Ratten beinhaltet eine irreversible Vasokonstriktion peripherer Arterien, die wahrscheinlich zu Herzschäden führt .

Verständnis von Spezies-selektiven Toxikanten

Das Verständnis des Wirkmechanismus von NRB ist entscheidend für die Entwicklung von Spezies-selektiven Toxikanten als Alternative zu den derzeit verwendeten Breitband-Toxikanten . Kürzliche Forschungsarbeiten haben sich auf die Aufklärung seiner zellulären Mechanismen und Wirkorte unter Verwendung neuartiger NRB-Derivate konzentriert .

Aktivierung der mitochondrialen Permeabilitätsübergangsphore

NRB öffnet selektiv die mitochondriale Permeabilitätsübergangsphore der Ratte . Dies könnte ein Faktor sein, der zu seiner tödlichen Wirkung beiträgt . Durch die Induktion der Freisetzung von mitochondrialem Ca 2+ in das Zytoplasma könnte es möglicherweise zur Gefäßkontraktion beitragen .

Inhibition von Ratten-Gefäß-KATP-Kanälen

NRB inhibiert Ratten-Gefäß-KATP-Kanäle . Dies könnte seine Rattus-selektive vasokonstriktive Aktivität steuern .

Intrazelluläre Bindungsstellen

NRB besitzt intrazelluläre Bindungsstellen sowohl in empfindlichen als auch in unempfindlichen Zellen . Dies wurde durch fluoreszierende Derivate aufgezeigt .

Entwicklung von Prodrugs

Studien zu NRB haben zur Entwicklung eines Prodrugs mit verbesserten pharmakokinetischen und toxikologischen Profilen geführt . Dieses Prodrug wird derzeit als neuartiger, wirksamer, umweltverträglicher Rattus-selektiver Toxikant registriert .

Nicht-toxische Sonden für die intrazelluläre Organellenmarkierung

Die NRB-Fluoreszenzderivate versprechen als nicht-toxische Sonden für die intrazelluläre Organellenmarkierung .

Wirkmechanismus

Target of Action

Norbormide (NRB) is a toxic compound that acts as a vasoconstrictor and calcium channel blocker . It is selectively toxic to rats due to a species-specific action of opening the permeability transition pores in rat mitochondria . This unique contractile effect is exclusive to rat arteries and is induced solely by the endo isomers of NRB .

Mode of Action

Norbormide’s mode of action involves several mechanisms. It acts as a vasoconstrictor, causing the narrowing of blood vessels, and as a calcium channel blocker, inhibiting the movement of calcium ions through calcium channels . It also has a species-specific action of opening the permeability transition pores in rat mitochondria . This action is thought to contribute to its lethal effect .

Biochemical Pathways

Norbormide’s action involves the stimulation of the phospholipase C protein kinase C (PLC PKC) pathway and PKC-dependent activation of store-operated calcium channels . It also selectively opens the rat mitochondrial permeability transition pore, which may contribute to its lethal effect .

Pharmacokinetics

Metabolic variability across species has long been recognized as a contributing factor to the different pharmacological and toxicological effects of various drugs .

Result of Action

The lethal action of Norbormide in rats entails irreversible vasoconstriction of peripheral arteries, likely inducing cardiac damage . The precise chain of events leading to fatality and the target organs involved remain elusive . Death possibly results from circulatory disorders and heart failure .

Action Environment

As a dry solid, Norbormide is stable at room temperature, remaining unchanged for many years, and it is hydrolyzed in an alkaline medium . Understanding NRB’s mechanism of action is crucial for developing species-selective toxicants as alternatives to the broad-spectrum ones currently in use .

Safety and Hazards

Norbormide is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is harmful if swallowed .

Biochemische Analyse

Biochemical Properties

Norbormide interacts with various enzymes, proteins, and other biomolecules. It has been used as a scaffold for the development of fluorescent probes, such as NRB MC009 and NRB ZLW0047, which have been used for live cell imaging . These probes are able to label intracellular structures such as mitochondria, endoplasmic reticulum (ER), Golgi apparatus, and lipid droplets .

Cellular Effects

Norbormide has significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell function by affecting intracellular structures . It has been used to label mitochondria in different Drosophila larval tissues, allowing for the characterization of mitochondrial morphological alterations .

Molecular Mechanism

Norbormide exerts its effects at the molecular level through various mechanisms. It binds to intracellular structures, leading to changes in their function . For instance, it has been used to label mitochondria and ER, influencing their morphology and function .

Temporal Effects in Laboratory Settings

The effects of Norbormide change over time in laboratory settings. Both NRB MC009 and NRB ZLW0047 probes derived from Norbormide have been observed to rapidly internalize in most tissues, except the central nervous system . This allows for the real-time visualization of tissue and cellular structures .

Subcellular Localization

Norbormide has a specific subcellular localization. It is known to localize to intracellular structures such as mitochondria and ER

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Norbormide can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Methylamine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetic acid", "Sodium acetate", "Acetic anhydride", "Chloroform" ], "Reaction": [ "Step 1: Bromination of cyclohexanone using bromine in the presence of hydrochloric acid to yield 2-bromocyclohexanone.", "Step 2: Reduction of 2-bromocyclohexanone using sodium borohydride in ethanol to yield 2-hydroxycyclohexanone.", "Step 3: Conversion of 2-hydroxycyclohexanone to 2-amino-1-cyclohexenecarboxylic acid using methylamine and sodium hydroxide.", "Step 4: Cyclization of 2-amino-1-cyclohexenecarboxylic acid using acetic anhydride and sodium acetate to yield 2-aminonorbornene-2-carboxylic acid.", "Step 5: Esterification of 2-aminonorbornene-2-carboxylic acid using acetic anhydride and acetic acid to yield Norbormide.", "Step 6: Purification of Norbormide using chloroform." ] } | |

| Species differences in response of the peripheral blood vessels to norbormide seemed to account for most of the observed species differences in its toxicity. The compound caused an extreme, irreversible vasoconstriction in laboratory rats, and this was considered the cause of death. ... An oral or ip dosage of 1,020 mg/kg caused a doubling of blood glucose levels and a decr of liver and muscle glycogen when coma began 0.5-2 hr after treatment. The same dosage had no effect on the glucose levels of two strains of mice, nor did it produce illness. Insulin counteracted the hyperglycemic effect of norbormide in rats but did not protect against toxic manifestations and death, suggesting that the hyperglycemia is secondary ... . | |

CAS-Nummer |

991-42-4 |

Molekularformel |

C33H25N3O3 |

Molekulargewicht |

511.6 g/mol |

IUPAC-Name |

(1R,7S)-8-(hydroxy-phenyl-pyridin-2-ylmethyl)-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C33H25N3O3/c37-31-28-22-19-23(33(39,21-13-5-2-6-14-21)25-16-8-10-18-35-25)29(30(28)32(38)36-31)27(22)26(20-11-3-1-4-12-20)24-15-7-9-17-34-24/h1-19,22,28-30,39H,(H,36,37,38)/t22-,28?,29+,30?,33?/m0/s1 |

InChI-Schlüssel |

DNTHHIVFNQZZRD-YBQNZOIUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=C2[C@@H]3C=C([C@H]2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

SMILES |

C1=CC=C(C=C1)C(=C2C3C=C(C2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=C2C3C=C(C2C4C3C(=O)NC4=O)C(C5=CC=CC=C5)(C6=CC=CC=N6)O)C7=CC=CC=N7 |

Aussehen |

Solid powder |

Color/Form |

CRYSTALS FROM METHYLENE CHLORIDE + ETHER COLORLESS TO OFF-WHITE CRYSTALLINE POWDER White solid White crystals |

melting_point |

374 to 388 °F (EPA, 1998) 190-198 °C |

| 991-42-4 | |

Physikalische Beschreibung |

Norbormide is a colorless to off-white crystalline powder. Used as a selective rat poison. (EPA, 1998) Colorless, off-white, or white solid; [HSDB] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

63907-08-4 (mono-hydrochloride) |

Haltbarkeit |

IT IS...STABLE @ ROOM TEMP WHEN DRY, AND TO BOILING WATER; HYDROLYZED BY ALKALI. |

Löslichkeit |

PRACTICALLY INSOL IN WATER UNLESS PH IS BELOW 4 SOLUBILITY @ ROOM TEMP: 60 MG/L WATER: @ 30 °C: 14 MG/L ETHANOL, GREATER THAN 150 MG/L CHLOROFORM, 1 MG/L DIETHYL ETHER, 29 MG/L 0.1 MOLAR HYDROCHLORIC ACID Soluble in dilute acids. In ethanol, 14 mg/l; >150 mg/l in chloroform; 1 mg/l in diethyl ether; 29 mg/l in 0.1 M hydrochloric acid (all at 30 °C). In water 60 mg/l at 20 °C. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(alpha-hydroxy-alpha-2-pyridylbenzyl)-7- (alpha-2-pyridylbenzylidene)-5-norbornene-2,3- dicarboximide C 6999 EHT 51762 McN 1025 norbormide norbormide monohydrochloride norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(R*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4alpha,5(S*),7alpha,7aalpha,8Z)-(+-)-isomer norbormide, (3aalpha,4beta,5(R*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8E)-(+-)-isomer norbormide, (3aalpha,4beta,5(S*),7beta,7aalpha,8Z)-(+-)-isomer norbormide, (8Z)-isomer Raticate Shoxin |

Herkunft des Produkts |

United States |

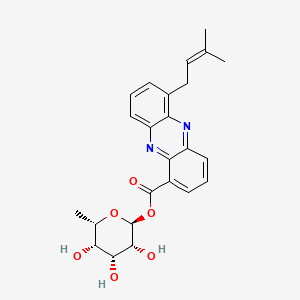

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

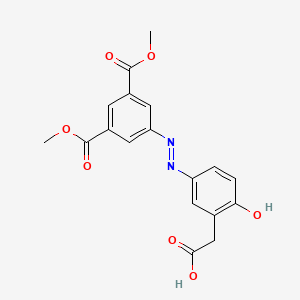

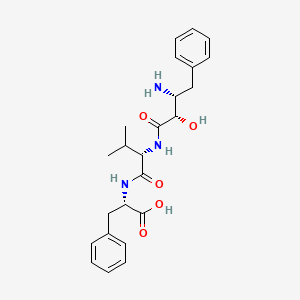

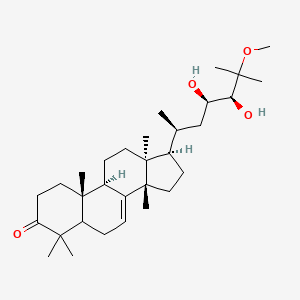

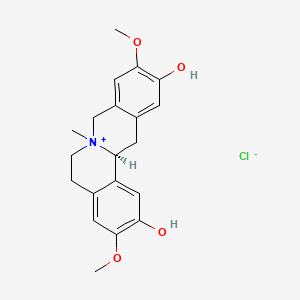

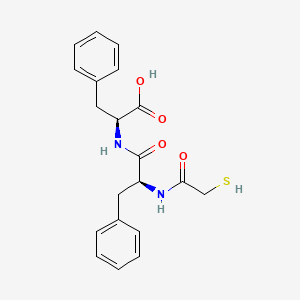

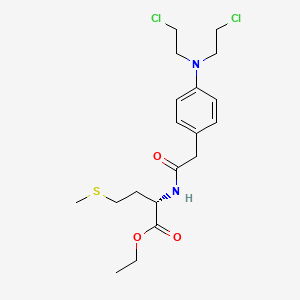

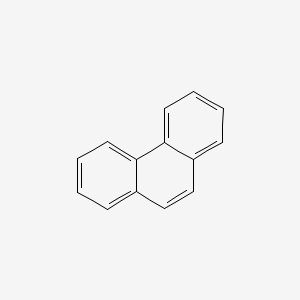

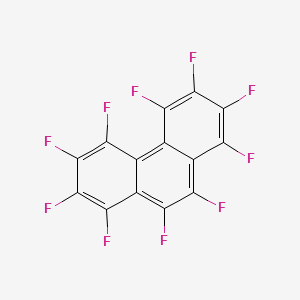

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.